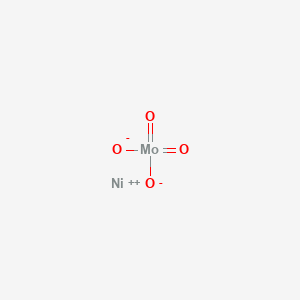
alpha-Cyanocinnamic acid
描述
This compound is characterized by the presence of a cyano group (-CN) attached to the alpha position of the cinnamic acid structure, which significantly influences its chemical properties and reactivity . Alpha-Cyanocinnamic acid is commonly used in various scientific applications, particularly in mass spectrometry as a matrix for peptides and nucleotides .
作用机制
Target of Action
Alpha-Cyanocinnamic acid (CHCA) is primarily used as a matrix for peptides and nucleotides in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry analyses . It enhances the ionization of protein or peptide standards and samples in MALDI mass spectrometers .
Mode of Action
CHCA facilitates the ionization of proteins and peptides in a MALDI time-of-flight (TOF) mass spectrometer . The matrix itself also ionizes, as do its sodium and potassium adducts . This interaction with its targets leads to changes in their ionization states, which is crucial for their detection and analysis in mass spectrometry.
Result of Action
The primary result of CHCA’s action is the enhanced ionization of target molecules in MALDI-TOF mass spectrometry . This allows for the more effective analysis of these molecules, contributing to a wide range of research and diagnostic applications.
Action Environment
The efficacy and stability of CHCA are influenced by the specific conditions used in MALDI-TOF mass spectrometry Factors such as the laser intensity, the matrix-to-analyte ratio, and the temperature can all impact the effectiveness of CHCA as a matrix
准备方法
Synthetic Routes and Reaction Conditions
Alpha-Cyanocinnamic acid can be synthesized through several synthetic routes. One common method involves the Knoevenagel condensation reaction between 4-hydroxybenzaldehyde and malononitrile in the presence of a base such as piperidine . The reaction proceeds as follows:
4-Hydroxybenzaldehyde+MalononitrilePiperidineAlpha-Cyanocinnamic acid
The reaction is typically carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反应分析
Types of Reactions
Alpha-Cyanocinnamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Alpha-Cyanocinnamic acid has a wide range of scientific research applications:
相似化合物的比较
Alpha-Cyanocinnamic acid can be compared with other cinnamic acid derivatives such as:
Caffeic Acid: Known for its antioxidant and anti-inflammatory properties.
Ferulic Acid: Exhibits strong antioxidant activity and is used in skincare products.
Sinapic Acid: Similar to this compound, it is used as a matrix in MALDI mass spectrometry.
Uniqueness
This compound is unique due to its cyano group, which imparts distinct chemical properties and reactivity compared to other cinnamic acid derivatives . Its ability to act as a matrix in MALDI mass spectrometry and its potential therapeutic applications make it a valuable compound in scientific research .
属性
IUPAC Name |
(E)-2-cyano-3-phenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H,12,13)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUQMGQIHYISOP-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-92-3 | |
| Record name | alpha-Cyanocinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-cyanocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Cyano-3-phenylacrylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKC5X33HR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-Methylthieno[3,2-e][1]benzothiole](/img/structure/B83925.png)




![Isoxazolo[4,5-b]quinoxaline](/img/structure/B83936.png)


